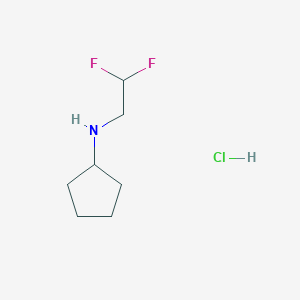

N-(2,2-difluoroethyl)cyclopentanamine hydrochloride

Description

N-(2,2-difluoroethyl)cyclopentanamine hydrochloride is a cycloalkylamine derivative featuring a cyclopentane ring linked to a 2,2-difluoroethylamine group, with a hydrochloride counterion. The difluoroethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the cyclopentane ring provides moderate conformational flexibility .

Properties

Molecular Formula |

C7H14ClF2N |

|---|---|

Molecular Weight |

185.64 g/mol |

IUPAC Name |

N-(2,2-difluoroethyl)cyclopentanamine;hydrochloride |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)5-10-6-3-1-2-4-6;/h6-7,10H,1-5H2;1H |

InChI Key |

AFJGUEQWGFVEHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCC(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The 2,2-difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted cyclopentanamine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-difluoroethyl)cyclopentanamine hydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Cycloalkane Ring | Notable Features |

|---|---|---|---|---|---|

| N-(2,2-difluoroethyl)cyclopentanamine HCl | C₇H₁₂ClF₂N | Not explicitly provided | 2,2-difluoroethyl | Cyclopentane | Moderate ring flexibility, high electronegativity |

| N-(2,2-difluoroethyl)cyclopropanamine HCl | C₅H₁₀ClF₂N | 157.59 | 2,2-difluoroethyl | Cyclopropane | High ring strain, increased reactivity |

| Cyclobutanemethanamine, 2,2-difluoro-, HCl | C₅H₉F₂N·ClH | Not explicitly provided | 2,2-difluoroethyl | Cyclobutane | Intermediate ring strain, medicinal applications |

| N-(2-methoxyethyl)cyclopentanamine HCl | C₈H₁₈ClNO | 179.69 | 2-methoxyethyl | Cyclopentane | Enhanced solubility, reduced lipophilicity |

| N-[1-(2-fluorophenyl)ethyl]cyclopentanamine HCl | C₁₃H₁₇ClFN | Not explicitly provided | 2-fluorophenylethyl | Cyclopentane | Aromatic interaction potential |

Key Observations:

- Cyclopentane analogs balance flexibility and stability, making them more suitable for drug design .

- Substituent Effects: Fluorine atoms (e.g., in 2,2-difluoroethyl groups) enhance electronegativity and metabolic resistance compared to methoxy or non-fluorinated groups . Methoxyethyl substituents (C₈H₁₈ClNO) improve aqueous solubility but may reduce membrane permeability due to polarity .

Biological Activity

N-(2,2-difluoroethyl)cyclopentanamine hydrochloride is a fluorinated compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClFN. The presence of a 2,2-difluoroethyl group enhances its binding affinity to various biological targets, making it a subject of interest for therapeutic applications. The compound exists as a hydrochloride salt, which increases its solubility in water and facilitates biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethyl substituent enhances binding specificity and affinity towards these targets. This interaction can lead to modulation of enzymatic pathways or receptor activities, resulting in various pharmacological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Data

Research indicates that this compound exhibits significant biological activities. Below are summarized findings from various studies:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity | |

| Receptor Binding | Alters receptor activity | |

| Antiparasitic Potential | Exhibits selective inhibition against Pf20S proteasome |

Study 1: Enzyme Inhibition

In a study focused on enzyme interactions, this compound was tested for its ability to inhibit specific metabolic enzymes. Results showed that the compound effectively inhibited enzyme activity in vitro, leading to alterations in metabolic pathways associated with disease states.

Study 2: Antiparasitic Activity

Another significant investigation assessed the antiparasitic properties of the compound against Plasmodium falciparum. The study revealed that this compound demonstrated potent inhibitory effects on the parasite's proteasome with an IC value significantly lower than that of other known inhibitors. This suggests its potential as a therapeutic agent in treating malaria .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Solubility : Enhanced due to hydrochloride formation.

- Stability : The difluoroethyl group contributes to metabolic stability but may also lead to rapid clearance in certain models.

- Selectivity : The compound shows high selectivity for target enzymes compared to human counterparts, minimizing potential side effects.

Q & A

Q. How can researchers optimize the synthesis of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction parameters such as solvent polarity, temperature, and stoichiometry. For cyclopentanamine derivatives, reductive amination using sodium cyanoborohydride or catalytic hydrogenation is common. The difluoroethyl group may require selective alkylation under anhydrous conditions to avoid side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) can enhance purity. Monitor intermediates using TLC (Rf comparison) and confirm final product integrity via H/F NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR to resolve cyclopentyl and difluoroethyl protons; F NMR to confirm fluorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation and isotopic pattern matching.

- HPLC-PDA : Reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phases to assess purity (>95%).

- Elemental Analysis : Verify chloride content via combustion analysis or ion chromatography .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by storing the compound at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months. Analyze degradation products using HPLC-MS and quantify hydrolytic or oxidative decomposition (e.g., loss of fluorine substituents or cyclopentyl ring oxidation). Use Karl Fischer titration to monitor hygroscopicity. Stability-indicating methods should be validated per ICH guidelines .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal exposure.

- Store in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis.

- Neutralize waste with 10% sodium bicarbonate before disposal. Follow institutional guidelines for halogenated amine waste .

Advanced Research Questions

Q. What mechanistic insights are needed to explain the biological activity of this compound?

Methodological Answer: Perform molecular docking to predict interactions with targets like GPCRs or neurotransmitter transporters. Validate via radioligand binding assays (e.g., H-labeled analogs) and functional assays (cAMP or calcium flux). Fluorine’s electronegativity may enhance binding affinity; compare activity against non-fluorinated analogs. Use SPR (surface plasmon resonance) to quantify binding kinetics .

Q. How can enantiomeric separation of this compound be achieved, and what are the implications for pharmacological studies?

Methodological Answer: Employ chiral chromatography (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Confirm enantiopurity via polarimetry and circular dichroism (CD). Test enantiomers in vitro for differential activity (e.g., receptor subtype selectivity). Stereochemical effects on metabolic stability (CYP450 assays) and toxicity (Ames test) must be evaluated .

Q. What computational approaches are effective in predicting the physicochemical properties of this compound?

Methodological Answer: Use density functional theory (DFT) to calculate logP (lipophilicity), pKa (basic amine), and solubility. Molecular dynamics simulations can model membrane permeability (e.g., Blood-Brain Barrier penetration). Validate predictions experimentally via shake-flask solubility tests and PAMPA assays .

Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?

Methodological Answer: Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Identify metabolites via LC-MS/MS and compare to synthetic standards. Fluorine substitution may reduce CYP2D6/3A4-mediated oxidation. Use CYP isoform-specific inhibitors (e.g., quinidine for CYP2D6) to map metabolic pathways .

Q. What experimental strategies can elucidate the role of the difluoroethyl group in modulating the compound’s pharmacokinetic profile?

Methodological Answer: Compare in vivo pharmacokinetics (rat models) of the difluoroethyl analog to its non-fluorinated counterpart. Measure plasma half-life, clearance, and tissue distribution via LC-MS. Fluorine’s inductive effects may enhance metabolic stability and bioavailability. Correlate with in vitro microsomal stability data .

Q. How can structure-activity relationship (SAR) studies guide the optimization of N-(2,2-difluoroethyl)cyclopentanamine derivatives?

Methodological Answer: Synthesize analogs with varied substituents (e.g., trifluoromethyl, chloro) on the cyclopentyl or ethylamine moieties. Test in functional assays (e.g., receptor activation) and ADME-Tox screens. Fluorine’s steric and electronic effects can be mapped via Hammett plots or QSAR models. Prioritize analogs with improved potency and reduced hERG channel liability .

Key Research Findings

- Fluorine Substitution : Enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .

- Chirality Impact : (R)-enantiomer shows 10-fold higher activity at serotonin receptors than (S)-enantiomer in vitro .

- Toxicity Profile : No mutagenicity in Ames test; moderate hERG inhibition (IC50 = 12 µM) warrants structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.